molecular formula C18H13ClFN3O B11073268 3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11073268
M. Wt: 341.8 g/mol
InChI Key: YRESJNCXKRKYGY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C18H13ClFN3O and its molecular weight is 341.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a member of the pyrazolo-pyridine family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the condensation of various pyrazole derivatives. For instance, a related compound was synthesized via a condensation reaction between 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-2,3-dihydro-1H-inden-1-one under reflux conditions, yielding a high purity product with a melting point of approximately 243°C . The structural characteristics include nearly coplanar aromatic rings which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key findings include:

Antimicrobial Activity

Research has shown that compounds in the pyrazolo-pyridine class exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. The structure-activity relationship (SAR) indicates that modifications to the phenyl groups can enhance antimicrobial potency .

Anti-inflammatory Properties

The anti-inflammatory potential of related pyrazolo compounds has been documented. In one study, several derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium. This suggests that the target compound may also possess similar anti-inflammatory effects .

Anticancer Activity

The anticancer properties of pyrazolo compounds have been explored through in vitro studies. Certain derivatives have shown cytotoxicity against cancer cell lines such as HeLa and HCT-116, with IC50 values indicating significant potential for further development as anticancer agents .

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound:

StudyActivityFindings
Study 1AntimicrobialEffective against Gram-positive and Gram-negative bacteria with varying MIC values.
Study 2Anti-inflammatoryExhibited IC50 values similar to diclofenac sodium in reducing inflammation markers.
Study 3AnticancerDemonstrated cytotoxic effects on various cancer cell lines with significant dose-dependent responses.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a complex molecular structure that includes a tetrahydropyrazolo framework with chlorophenyl and fluorophenyl substituents. The presence of these aromatic rings contributes to its pharmacological properties. The synthesis typically involves multi-step reactions, including condensation and cyclization processes, yielding a product with notable purity and crystallinity .

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that derivatives of tetrahydropyrazolo compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects
In vitro studies suggest that 3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis .

CNS Activity
The compound has also been investigated for its neuroprotective effects. Preliminary studies indicate that it may have potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and exhibit antioxidant properties. This suggests a role in mitigating oxidative stress-related damage in neuronal cells .

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of various derivatives of tetrahydropyrazolo compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound in antibiotic development .
  • Anti-inflammatory Mechanisms
    In a controlled study on animal models, administration of the compound resulted in reduced levels of inflammatory markers compared to control groups. This supports its potential use in developing anti-inflammatory drugs .
  • Neuroprotective Studies
    Experimental models demonstrated that the compound could reduce neuronal cell death induced by oxidative stress. These findings highlight its potential application in neuroprotection and treatment strategies for diseases like Alzheimer's .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
AntimicrobialDisk diffusion methodInhibition zones observed
Anti-inflammatoryELISA for cytokinesReduced cytokine levels
NeuroprotectionCell viability assaysIncreased cell survival

Properties

Molecular Formula

C18H13ClFN3O

Molecular Weight

341.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(3-fluorophenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H13ClFN3O/c19-12-6-4-10(5-7-12)17-16-14(11-2-1-3-13(20)8-11)9-15(24)21-18(16)23-22-17/h1-8,14H,9H2,(H2,21,22,23,24)

InChI Key

YRESJNCXKRKYGY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NN=C2NC1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F

Origin of Product

United States

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